
Dimethyl piperidine-4,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl piperidine-4,4-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidines are six-membered heterocyclic amines that are widely used as building blocks in the synthesis of pharmaceutical and agrochemical compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl piperidine-4,4-dicarboxylate typically involves the hydrogenation of functionalized pyridines. One common method is the reduction of pyridines using a rhodium oxide catalyst under mild conditions. This reaction requires a pyridine substrate, a catalyst, and a hydrogen source . The reaction conditions are generally mild, making it a practical method for synthesizing piperidine derivatives.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using specialized equipment to ensure high yield and purity. The use of stable and commercially available rhodium compounds, such as Rh2O3, is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl piperidine-4,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas and rhodium oxide catalysts are typically used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Dimethyl piperidine-4,4-dicarboxylate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of dimethyl piperidine-4,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions .
Vergleich Mit ähnlichen Verbindungen
- Dimethyl piperidine-2,6-dicarboxylate
- Piperidine-3-carboxamide
- 5-(Methoxycarbonyl)piperidine-2-carboxylic acid
Comparison: Dimethyl piperidine-4,4-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to other piperidine derivatives, it may exhibit different pharmacological properties and synthetic utility .
Eigenschaften
Molekularformel |
C9H15NO4 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
dimethyl piperidine-4,4-dicarboxylate |
InChI |
InChI=1S/C9H15NO4/c1-13-7(11)9(8(12)14-2)3-5-10-6-4-9/h10H,3-6H2,1-2H3 |
InChI-Schlüssel |
HTFKGBZWPKAKEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCNCC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[b]thiophen-3-yl)propan-2-one](/img/structure/B13533569.png)

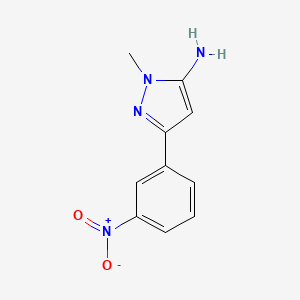
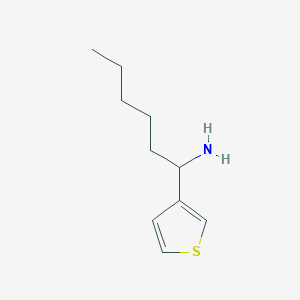
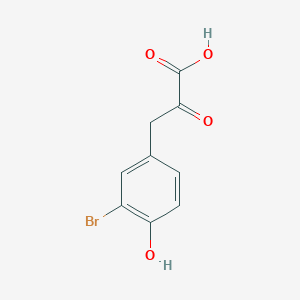
![3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid](/img/structure/B13533603.png)
![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13533605.png)

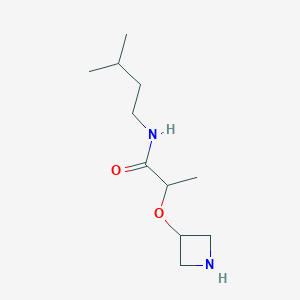

![rac-methyl(3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B13533622.png)
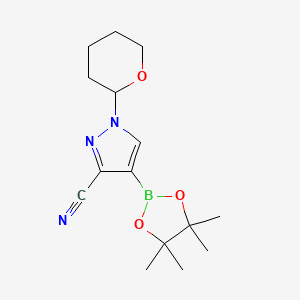

![3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)
